Lipophilicity Differentiation: XLogP3 of 3.0 for the 3,4-Dichloro Analog vs. Unsubstituted and Mono-Chloro Benzyl TZD Comparators
The target compound exhibits a computed XLogP3 of 3.0, which is approximately 1.5 log units higher than the unsubstituted 3-benzyl-1,3-thiazolidine-2,4-dione (estimated XLogP3 ≈ 1.5) and approximately 0.9 log units higher than the mono-4-chloro analog 3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione (estimated XLogP3 ≈ 2.1) [1][2]. This corresponds to an approximately 30-fold and 8-fold greater octanol-water partition coefficient, respectively. The positional isomer 3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione (CAS 102653-72-5) shares the same molecular formula and computed XLogP3 but differs in dipole orientation due to the ortho-chloro substitution pattern .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 3-Benzyl-TZD: XLogP3 ≈ 1.5 (estimated); 3-(4-Chlorobenzyl)-TZD: XLogP3 ≈ 2.1 (estimated); 3-(2,4-Dichlorobenzyl)-TZD: XLogP3 ≈ 3.0 (identical value, different positional isomer) |
| Quantified Difference | ΔXLogP3 = +1.5 vs. unsubstituted benzyl; ΔXLogP3 = +0.9 vs. 4-chloro analog; ΔXLogP3 = 0 vs. 2,4-dichloro isomer (same computed value, different 3D electronic distribution) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021.05.07 release); comparison across PubChem entries for structurally analogous N-benzyl TZDs |
Why This Matters
The 3,4-dichloro substitution pattern provides a quantifiably distinct lipophilicity window that cannot be replicated by mono-chloro or unsubstituted benzyl TZDs, ensuring consistent chromatographic behavior and predictable partitioning in biphasic reaction systems during downstream derivatization.
- [1] PubChem CID 5183795, 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione. Computed XLogP3 = 3.0. National Center for Biotechnology Information. View Source
- [2] PubChem CID for 3-Benzyl-1,3-thiazolidine-2,4-dione (CAS 37868-80-7), MW 207.25, C₁₀H₉NO₂S. XLogP3 estimated from structural comparison. 3-(4-Chlorobenzyl)-1,3-thiazolidine-2,4-dione (CAS 103027-70-9), MW 241.69, C₁₀H₈ClNO₂S. View Source
